Reduced Aspartimide Formation vs. Allyl/Benzyl Esters
The β-2-phenylisopropyl (OPp) ester demonstrates significantly lower susceptibility to base-catalyzed aspartimide formation during repetitive piperidine deprotection cycles. It is reported to be far less prone to this side reaction than the OAll (allyl), OBzl (benzyl), or ODmab esters, exhibiting stability approaching that of the widely used but non-orthogonal OtBu ester . This reduction in aspartimide by-product formation enhances crude peptide purity and simplifies downstream purification.
| Evidence Dimension | Susceptibility to base-catalyzed aspartimide formation during Fmoc removal |
|---|---|
| Target Compound Data | Far less prone to aspartimide formation |
| Comparator Or Baseline | Fmoc-Asp(OAll)-OH, Fmoc-Asp(OBzl)-OH, Fmoc-Asp(ODmab)-OH, Fmoc-Asp(OtBu)-OH |
| Quantified Difference | Stability comes close to the stability of the OtBu ester; far less prone than OAll, OBzl, or ODmab esters |
| Conditions | Standard Fmoc SPPS conditions involving repetitive piperidine treatment |
Why This Matters
Minimizing aspartimide formation is critical for obtaining high-purity crude peptides, reducing the need for complex purification and increasing overall synthetic yield.
